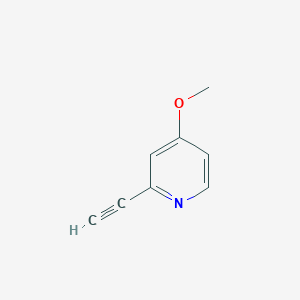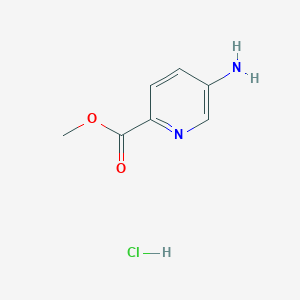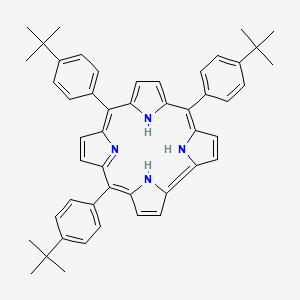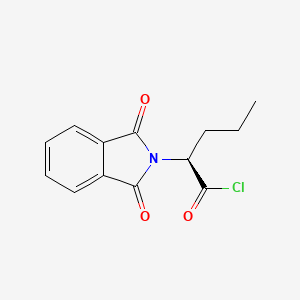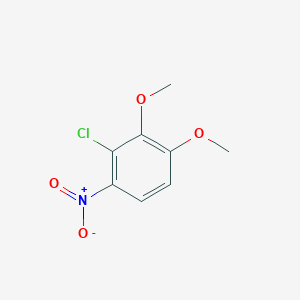
2-Chloro-3,4-dimethoxy-1-nitrobenzene
描述
2-Chloro-3,4-dimethoxy-1-nitrobenzene is a useful research compound. Its molecular formula is C8H8ClNO4 and its molecular weight is 217.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Nitrobenzene derivatives are often used in the synthesis of pharmaceuticals and dyes .
Mode of Action
Without specific information, it’s difficult to say how 2-Chloro-3,4-dimethoxy-1-nitrobenzene interacts with its targets. Nitro groups in organic compounds are often reduced to amines in biological systems, which can then interact with various biological targets .
Biochemical Pathways
The compound’s nitro group could potentially be reduced to an amine in the body, which could then be involved in various biochemical reactions .
Pharmacokinetics
The compound’s nitro group could potentially be metabolized to an amine in the body .
生化分析
Biochemical Properties
2-Chloro-3,4-dimethoxy-1-nitrobenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, potentially leading to oxidative stress and cellular damage .
Cellular Effects
The effects of this compound on cells are multifaceted. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The generation of ROS can activate various signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in regulating cell growth, differentiation, and apoptosis . Additionally, this compound can affect gene expression by modulating the activity of transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is involved in the inflammatory response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of specific enzymes, such as glutathione S-transferase (GST), which plays a role in detoxification processes. The inhibition of GST can lead to the accumulation of toxic intermediates, contributing to cellular stress . Additionally, this compound can form covalent adducts with cellular proteins, altering their function and potentially leading to cellular dysfunction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term exposure to this compound has been associated with persistent oxidative stress and alterations in cellular metabolism, which can affect cell viability and function .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound may induce mild oxidative stress and transient changes in gene expression . At higher doses, this compound can cause significant toxicity, including liver damage, inflammation, and apoptosis . These adverse effects are likely due to the compound’s ability to generate reactive intermediates and disrupt cellular homeostasis .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation by cytochrome P450 enzymes . The metabolism of this compound can lead to the formation of various metabolites, some of which may be more reactive and toxic than the parent compound . These metabolites can interact with cellular macromolecules, leading to oxidative damage and alterations in metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with specific transporters . The compound’s lipophilic nature allows it to readily cross cellular membranes, leading to its accumulation in lipid-rich compartments such as the endoplasmic reticulum and mitochondria . This distribution pattern can influence the compound’s effects on cellular function and viability .
Subcellular Localization
The subcellular localization of this compound is primarily in the endoplasmic reticulum and mitochondria . This localization is facilitated by the compound’s lipophilicity and its ability to interact with specific targeting signals . The presence of this compound in these organelles can affect their function, leading to disruptions in protein folding, energy production, and cellular homeostasis .
属性
IUPAC Name |
3-chloro-1,2-dimethoxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4/c1-13-6-4-3-5(10(11)12)7(9)8(6)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVZLDRFSQXIEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


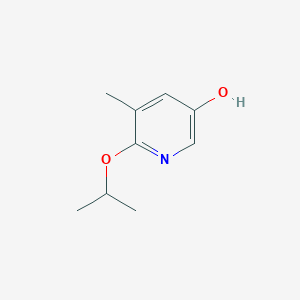
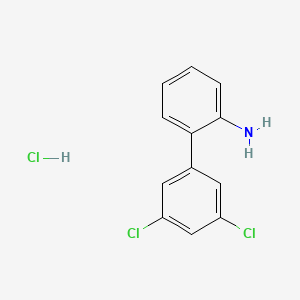

![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride](/img/structure/B1457860.png)
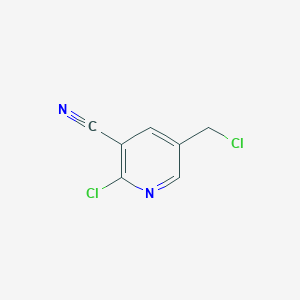
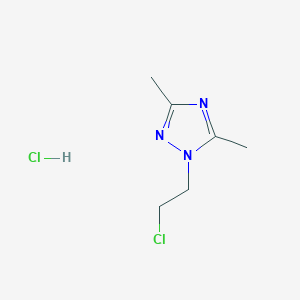
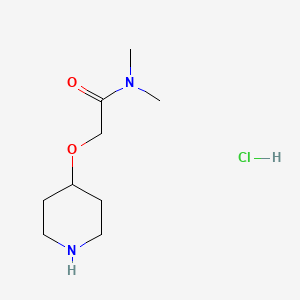

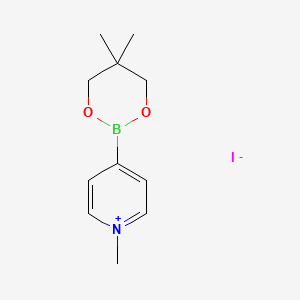
![Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1457869.png)
